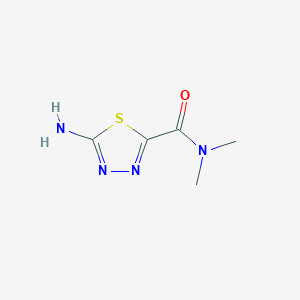

5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide

Beschreibung

5-Amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an amino group at the 5-position and a dimethylcarboxamide group at the 2-position. The dimethylamino group enhances solubility and bioavailability, while the thiadiazole ring contributes to metabolic stability and binding affinity .

Eigenschaften

IUPAC Name |

5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4OS/c1-9(2)4(10)3-7-8-5(6)11-3/h1-2H3,(H2,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLQZBVCYJPMNDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=NN=C(S1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1299431-26-7 | |

| Record name | 5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of N,N-dimethylformamide dimethyl acetal with thiosemicarbazide, followed by cyclization to form the thiadiazole ring . The reaction conditions often include heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Research has explored its use as a potential therapeutic agent due to its ability to interact with biological targets.

Wirkmechanismus

The mechanism of action of 5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity. The thiadiazole ring can participate in hydrogen bonding and hydrophobic interactions, which are crucial for its binding affinity and specificity . The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Antimicrobial Activity

- 5-Amino-N,N-dimethyl derivative: Limited data available, but amino-substituted analogs generally show moderate activity against Gram-positive bacteria .

- 5-Pyridinyl derivatives: Demonstrated selective inhibition against Pseudomonas aeruginosa (MIC: 6.25 µg/mL) due to enhanced membrane penetration from the pyridinyl group .

- 5-(4-Nitrophenyl)amino derivatives: Showed potent antifungal activity against Candida albicans (IC50: 4.3 µM) attributed to nitro group-mediated oxidative stress .

Anti-Inflammatory Activity

- 5-Amino-N,N-dimethyl derivative: Not explicitly reported, but dimethylamino groups in related compounds reduce COX-2 expression by 40–60% in vitro .

- 5-(Substituted benzylidene) derivatives : Exhibited 70–85% inhibition of carrageenan-induced edema in rats at 50 mg/kg, comparable to diclofenac .

Physicochemical Properties

- Solubility: 5-Amino-N,N-dimethyl derivative: High aqueous solubility due to polar dimethylamino group (logP: 1.2). 5-Pyridinyl derivatives: Moderate solubility (logP: 2.5–3.0) influenced by aromatic pyridinyl groups .

- Stability :

ADMET and Toxicity

- 5-Amino-N,N-dimethyl derivative: Predicted low hepatotoxicity (AMES test negative) but moderate CYP3A4 inhibition risk .

- Pyridinyl derivatives : Favorable ADMET profiles with BBB permeability (Pe: 8.2 × 10⁻⁶ cm/s) for CNS-targeted applications .

Biologische Aktivität

5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications.

Overview of Thiadiazole Derivatives

Thiadiazole derivatives, including this compound, are known for their broad spectrum of biological activities. These compounds have been studied for their antimicrobial , anticancer , anti-inflammatory , and antidiabetic properties. The unique structure of thiadiazoles allows them to interact with various biological targets, making them valuable in drug development.

Antimicrobial Properties

Research indicates that thiadiazole derivatives exhibit significant antimicrobial activity against a variety of pathogens. The compound this compound has shown potential against both Gram-positive and Gram-negative bacteria. In vitro studies suggest that it may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies. It has demonstrated cytotoxic effects on various cancer cell lines, including breast (MCF-7), colon (HCT-116), and lung (A549) cancers. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through interference with key signaling pathways such as STAT3 and CDK9 .

Molecular Interactions

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression and microbial resistance.

- Gene Expression Modulation : It can alter the expression levels of genes associated with apoptosis and cell cycle regulation .

Structure-Activity Relationship (SAR)

Studies have indicated that modifications to the thiadiazole ring can enhance biological activity. For instance, substituents at specific positions can significantly affect the compound's potency against cancer cells and microbes .

Case Studies

- Anticancer Efficacy : In a study examining the effects on MCF-7 cells, this compound exhibited IC50 values in the micromolar range, indicating potent antiproliferative activity. The compound was shown to induce G0/G1 phase arrest in the cell cycle .

- Antimicrobial Testing : A comparative study assessed the antimicrobial efficacy of various thiadiazole derivatives. The results indicated that this compound had lower minimum inhibitory concentrations (MICs) against Staphylococcus aureus compared to standard antibiotics .

Data Summary

Q & A

Basic: What synthetic methodologies are most effective for preparing 5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide, and how can reaction conditions be optimized?

Answer:

The synthesis of thiadiazole-carboxamide derivatives typically involves cyclization of thiosemicarbazides or acylhydrazines with carbon disulfide or thiourea derivatives under acidic or basic conditions. For example, cyclization in dimethylformamide (DMF) with iodine and triethylamine has been used to form the thiadiazole core, followed by alkylation or acylation steps to introduce substituents . Optimization requires precise control of solvent polarity (e.g., ethanol or acetonitrile), temperature (reflux conditions), and catalysts (e.g., phosphorus oxychloride for cyclization). Chromatography or recrystallization is critical for purity (>95% by HPLC) .

Basic: What spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?

Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming the carboxamide (-CON(CH₃)₂) and thiadiazole ring protons. Key markers include:

- ¹H NMR : A singlet at δ 3.0–3.2 ppm for dimethylamine protons and aromatic protons in the thiadiazole region (δ 7.0–8.5 ppm if substituted) .

- ¹³C NMR : Peaks at ~165–170 ppm for the carboxamide carbonyl and 160–165 ppm for the thiadiazole C-2 position .

Infrared (IR) spectroscopy should confirm N-H stretches (~3300 cm⁻¹) and C=O vibrations (~1680 cm⁻¹) . Mass spectrometry (ESI-MS) provides molecular ion validation .

Advanced: How does the electronic configuration of the thiadiazole ring influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:

The 1,3,4-thiadiazole ring’s electron-deficient nature (due to sulfur and nitrogen electronegativity) enhances susceptibility to nucleophilic attack at the C-2 and C-5 positions. For example, substituents like amino groups at C-5 increase electron density, altering reactivity. Computational studies (DFT) show that electron-withdrawing groups (e.g., -CF₃) at C-2 reduce activation energy for substitutions, enabling regioselective modifications . Experimental validation via Hammett plots or Fukui indices is recommended .

Advanced: What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound’s anticancer activity?

Answer:

Discrepancies often arise from metabolic instability or poor bioavailability. Solutions include:

- Prodrug design : Masking the carboxamide with ester groups to enhance membrane permeability .

- Pharmacokinetic profiling : Using LC-MS/MS to monitor plasma stability and hepatic microsomal metabolism .

- In silico modeling : Predicting ADMET properties (e.g., LogP >2.5 for optimal absorption) using tools like SwissADME . Case studies show improved in vivo efficacy of 5-substituted analogs with lipophilic side chains .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of antimicrobial activity in thiadiazole-carboxamide derivatives?

Answer:

Key SAR insights:

- Thiadiazole core : Essential for binding to bacterial topoisomerase II; replacing sulfur with oxygen (oxadiazole) reduces activity .

- Carboxamide group : N,N-Dimethylation enhances solubility but may reduce target affinity. Balance via substituent tuning (e.g., fluorophenyl groups improve Gram-positive selectivity) .

- Side chains : Alkylthio groups (e.g., -SCH₂CF₃) at C-5 increase lipophilicity and biofilm penetration . High-throughput screening against ESKAPE pathogens is advised .

Advanced: What computational approaches are validated for predicting the compound’s interaction with kinase targets like GSK-3β?

Answer:

Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER) are critical. For GSK-3β:

- Docking : The carboxamide forms hydrogen bonds with Lys85 and Asp200, while the thiadiazole interacts hydrophobically with Ile62 .

- MD validation : RMSD <2.0 Å over 100 ns simulations confirms stable binding . Pharmacophore models highlight the necessity of the dimethylamine group for ATP-competitive inhibition .

Basic: What are the stability profiles of this compound under varying pH and temperature conditions?

Answer:

- pH stability : Stable in neutral buffers (pH 6–8) but hydrolyzes in acidic (pH <3) or alkaline (pH >10) conditions, forming thiadiazole-2-carboxylic acid derivatives .

- Thermal stability : Decomposes above 150°C (TGA data). Store at –20°C in anhydrous DMSO or ethanol to prevent dimerization . Accelerated stability studies (40°C/75% RH) recommend <6 months storage .

Advanced: How can researchers address low reproducibility in biological assays involving this compound?

Answer:

Common issues include batch-to-batch purity variation and solvent effects. Mitigation strategies:

- Purity standardization : Use orthogonal HPLC methods (C18 column, 0.1% TFA/ACN gradient) to ensure ≥98% purity .

- Solvent controls : DMSO concentrations >0.1% may artifactually inhibit cell lines; use vehicle-matched controls .

- Assay validation : Follow NIH guidelines for dose-response curves (IC₅₀ ± 10% SD across triplicates) .

Advanced: What mechanistic insights explain the compound’s dual activity as both a pro-apoptotic agent and cell cycle inhibitor?

Answer:

- Apoptosis : Caspase-3/7 activation via mitochondrial pathway (Bax/Bcl-2 ratio >3 in Jurkat cells) .

- Cell cycle arrest : G1/S blockade by upregulating p21 and downregulating cyclin D1 (Western blot validation) . Dual activity is concentration-dependent: apoptosis dominates at IC₅₀, while arrest occurs at sub-IC₅₀ .

Basic: What are the recommended protocols for evaluating the compound’s cytotoxicity in cancer cell lines?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.